4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
Brand Name: Vulcanchem
CAS No.: 1291847-16-9
VCID: VC8228245
InChI: InChI=1S/C23H15BrN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3
SMILES: CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
Molecular Formula: C23H15BrN4O2
Molecular Weight: 459.3

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one

CAS No.: 1291847-16-9

Cat. No.: VC8228245

Molecular Formula: C23H15BrN4O2

Molecular Weight: 459.3

* For research use only. Not for human or veterinary use.

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one - 1291847-16-9

Specification

CAS No. 1291847-16-9
Molecular Formula C23H15BrN4O2
Molecular Weight 459.3
IUPAC Name 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one
Standard InChI InChI=1S/C23H15BrN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3
Standard InChI Key MFGUDIUEZWGGBZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
Canonical SMILES CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br

Introduction

Structural and Physical Properties

Molecular Composition and Key Features

The compound’s molecular formula is C₂₃H₁₅BrN₄O₂, with a molecular weight of 459.3 g/mol. Its structure comprises:

  • Phthalazin-1(2H)-one core: A bicyclic system with two nitrogen atoms and a ketone group.

  • 1,2,4-Oxadiazole substituent: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen, linked to a 2-bromophenyl group.

  • p-Tolyl substituent: A methyl-substituted phenyl group attached to the phthalazinone ring.

Table 1: Key Physical and Structural Data

PropertyValueSource
CAS Number1291847-16-9
Molecular FormulaC₂₃H₁₅BrN₄O₂
Molecular Weight459.3 g/mol
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
InChI KeyMFGUDIUEZWGGBZ-UHFFFAOYSA-N

Synthetic Approaches and Reaction Pathways

General Synthetic Strategies for Phthalazinones

Phthalazinones are typically synthesized via cyclocondensation reactions involving phthalic anhydride derivatives and amines . For this compound, a plausible route involves:

  • Formation of the phthalazinone core: Reaction of phthalic anhydride with a primary amine (e.g., p-tolylamine) followed by cyclization.

  • Introduction of the oxadiazole moiety: Condensation of a hydrazine derivative with a brominated nitrile or aldehyde to form the 1,2,4-oxadiazole ring .

Table 2: Comparative Synthesis Methods for Phthalazinone Derivatives

MethodReagents/ConditionsYield/AdvantageSource
CyclocondensationPhthalic anhydride + amineHigh efficiency, scalable
Multicomponent ReactionsAldehyde + nitrile + hydrazineAtom economy, reduced waste
Cross-CouplingSuzuki or Buchwald-HartwigPrecise substitution patterns

Challenges in Functionalization

Biological and Pharmacological Relevance

Phthalazinone Core’s Bioactivity

Phthalazinones are renowned for their multitarget pharmacological profiles, including:

  • Anticancer activity: Inhibition of PARP enzymes (e.g., PARP-1), implicated in DNA repair pathways .

  • Anti-inflammatory and analgesic effects: Modulation of COX-2 and NF-κB pathways .

  • Antimicrobial properties: Disruption of bacterial membranes or enzymatic targets .

Role of the Oxadiazole Moiety

1,2,4-Oxadiazoles are associated with enhanced bioavailability and improved metabolic stability. Their electron-withdrawing nature may facilitate interactions with hydrophobic pockets in enzymes . For example:

  • Antimicrobial action: Interference with bacterial topoisomerases or ribosomal proteins.

  • Antioxidant activity: Scavenging of reactive oxygen species (ROS) .

Analytical Characterization

Spectroscopic Techniques

  • NMR: Peaks for aromatic protons (δ 7.2–8.2 ppm), oxadiazole NH (δ 8.5–9.0 ppm), and ketone carbonyl (δ ~165 ppm).

  • IR: Absorption bands for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹).

  • Mass Spectrometry: Molecular ion peak at m/z 459.3, with fragmentation patterns indicating cleavage of the oxadiazole ring.

Physicochemical Properties

PropertyValueSource
logP (Partition Coefficient)~6.4 (high lipophilicity)
logS (Solubility)-5.7 (low aqueous solubility)
Polar Surface Area~57 Ų

Comparative Analysis with Analogues

Table 3: Phthalazinone-Oxadiazole Derivatives and Their Reported Activities

CompoundSubstituentsBiological ActivitySource
2-(4-Bromophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one4-Ethylphenyl, 4-bromophenylPARP inhibition (hypothetical)
2-(4-Bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one2-Methoxyphenyl, 4-bromophenylAntimicrobial (predicted)
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-onePhenyl, no bromineAnticancer (in vitro)

Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing groups (e.g., bromine) enhance metabolic stability and target binding affinity.

  • Lipophilic substituents (e.g., p-tolyl) improve membrane permeability but may increase toxicity risks .

Applications in Drug Discovery

Targeted Therapeutic Areas

  • Oncology: Potential as PARP inhibitors for BRCA-deficient cancers .

  • Infectious Diseases: Antimicrobial agents for multidrug-resistant pathogens .

  • Neurological Disorders: CNS-penetrant molecules for neuroinflammation .

Challenges and Future Directions

  • Selectivity: Balancing potency against off-target effects (e.g., kinase inhibition).

  • Optimization: Screening for analogues with improved solubility and pharmacokinetics .

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